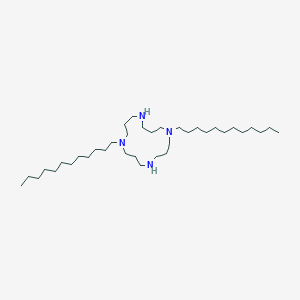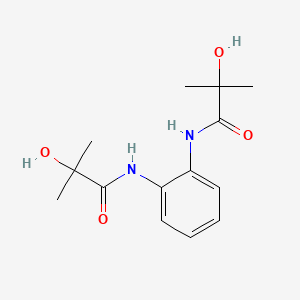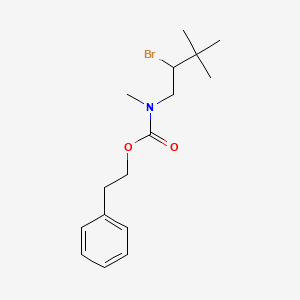
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a brominated butyl chain, and a methylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butyl chain can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The phenylethyl group can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Oxidation: Formation of ketones or carboxylic acids.
Hydrolysis: Formation of amines and alcohols.
Applications De Recherche Scientifique
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and pesticides due to its carbamate structure.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and disruption of normal nerve function . This mechanism is similar to that of other carbamate-based pesticides and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl (2-chloro-3,3-dimethylbutyl)methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
2-Phenylethyl (2-bromo-3,3-dimethylpentyl)methylcarbamate: Similar structure but with a longer alkyl chain.
Uniqueness
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of the phenylethyl group, brominated butyl chain, and methylcarbamate moiety provides distinct chemical and physical properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
106693-16-7 |
|---|---|
Formule moléculaire |
C16H24BrNO2 |
Poids moléculaire |
342.27 g/mol |
Nom IUPAC |
2-phenylethyl N-(2-bromo-3,3-dimethylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H24BrNO2/c1-16(2,3)14(17)12-18(4)15(19)20-11-10-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Clé InChI |
CRTGVJZSFAONMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CN(C)C(=O)OCCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


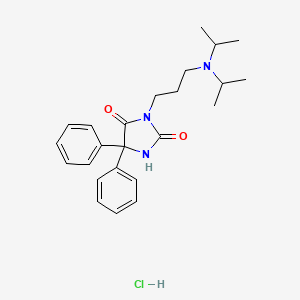
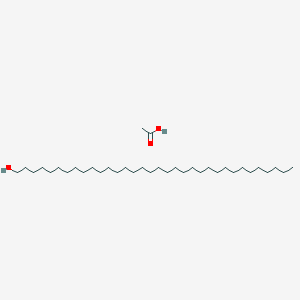
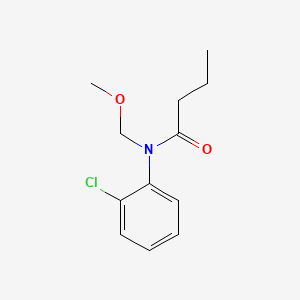
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
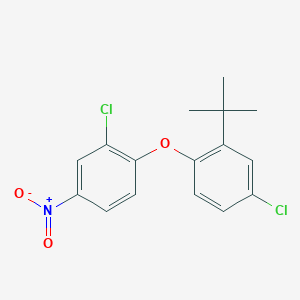
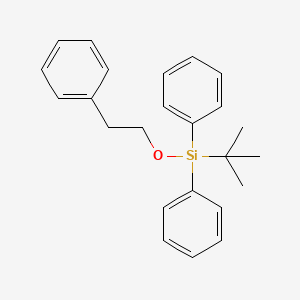
methyl}benzamide](/img/structure/B14324963.png)
